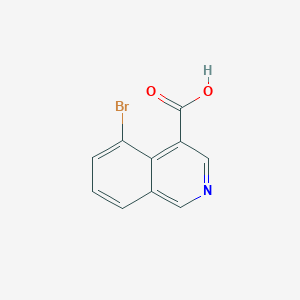
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide
Übersicht
Beschreibung
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide is a complex organic compound that features a quinoline ring system linked to an imidazole moiety through an acetamide bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline ring, followed by the introduction of the acetamide group. The final step involves the cyclization to form the imidazole ring. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can act as a ligand in biochemical assays and studies.
Industry: It can be used in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and imidazole rings can participate in various binding interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolineacetamide derivatives: These compounds share the quinoline-acetamide structure but may have different substituents on the quinoline or acetamide groups.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents or linkages.
Uniqueness
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide is unique due to the specific combination of the quinoline and imidazole rings, as well as the presence of the cyclobutyl group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
395074-48-3 |
|---|---|
Molekularformel |
C18H18N4O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N-(1-cyclobutylimidazol-4-yl)-2-quinolin-6-ylacetamide |
InChI |
InChI=1S/C18H18N4O/c23-18(21-17-11-22(12-20-17)15-4-1-5-15)10-13-6-7-16-14(9-13)3-2-8-19-16/h2-3,6-9,11-12,15H,1,4-5,10H2,(H,21,23) |
InChI-Schlüssel |
QWXWYHPKUCWHGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)N2C=C(N=C2)NC(=O)CC3=CC4=C(C=C3)N=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

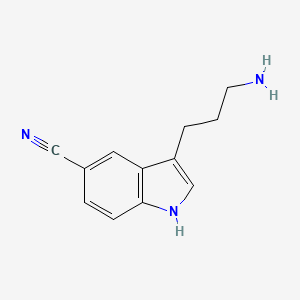
![1-[3-Methoxy-4-(methylsulfonylamino)phenyl]ethyl amine](/img/structure/B8658358.png)



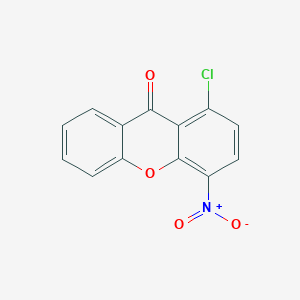
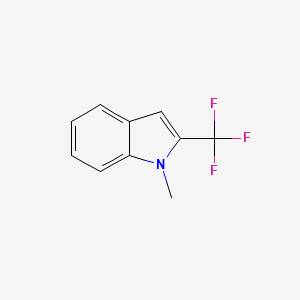



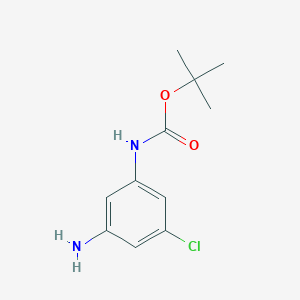
![1H,2H,3H-Benzo[G]indole](/img/structure/B8658439.png)
